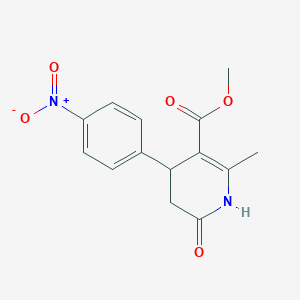

Methyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methyl-4-nitrophenol” is a nitrophenol derivative . It’s reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats . “2-Methyl-4-nitrophenyl isocyanate”, also known as “1-isocyanato-2-methyl-4-nitrobenzene”, is an aryl isocyanate .

Synthesis Analysis

The synthesis of “2-Methyl-4-nitrophenol” has been reported . It may be used as a starting material in the synthesis of "2-bromo-4-nitro-6-methylphenol" .

Molecular Structure Analysis

The study of the crystal structure of “2-Methyl-4-nitrophenol” reveals the molecule to be nearly planar . FT-IR and FT-Raman spectra and molecular modeling of “2-methyl-4-nitrophenol” have been analyzed .

Chemical Reactions Analysis

“2-Methyl-4-nitrophenol” has been reported to undergo reduction catalyzed by porous carbon-encapsulated gold nanoparticles .

Physical And Chemical Properties Analysis

The melting point of “2-Methyl-4-nitrophenol” is 93-98 °C (lit.) . The boiling point of “2-Methyl-4-nitrophenyl isocyanate” is 168 °C/23 mmHg (lit.) and its melting point is 81-84 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Oxidative Imination Reactions

A notable application of derivatives of this compound is in oxidative imination reactions. The study by Soldatenkov et al. (2001) showcases the treatment of 4-aryl substituted 1-methyl-1,2,3,6-tetrahydropyridines with potassium permanganate in the presence of arylamines. This process initiates a previously unknown intermolecular oxidative imination reaction, leading to the formation of 2-(arylimino)-1,2,5,6-tetrahydropyridines. The molecular structure of one such derivative, 1-methyl-2-(4-nitrophenylimino)-4-phenyl-1,2,5,6-tetrahydropyridine, was studied, revealing insights into its conformation and configuration (Soldatenkov et al., 2001).

Photochemistry of Nitrophenyldihydropyridines

In the realm of photochemistry, the compound and its derivatives have been utilized to study intramolecular electron transfer. Fasani et al. (2006) explored how the fluorescence of 4-Phenyl-1,4-dihydropyridine-3,5-dicarboxylates, which exhibit strong blue fluorescence, is completely quenched in 3-nitrophenyl derivatives due to intramolecular electron transfer. This study provides insights into the photolabile nature of these compounds and their potential applications in developing new photoinduced electron-transfer systems (Fasani et al., 2006).

Synthesis of Novel Probes and Sensors

Another application is in the synthesis of novel probes for scientific research. Zhang et al. (2004) used alpha-nitro ketone intermediates, related to the compound , to synthesize 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds were utilized as probes to study the Drosophila nicotinic receptor interaction, showcasing the compound's utility in neurobiological research (Zhang et al., 2004).

Antimicrobial Activity

Additionally, the antimicrobial activity of derivatives of this compound has been evaluated, indicating its potential in medical and pharmaceutical research. Olejníková et al. (2014) assessed the antimicrobial activity of 3-methyl-5-isopropyl (or ethyl) 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives. These compounds exhibited significant antibacterial activity against various bacteria, including Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli (Olejníková et al., 2014).

Heterocyclic Derivative Syntheses

Furthermore, the compound has been involved in the synthesis of heterocyclic derivatives. Bacchi et al. (2005) demonstrated the catalytic reactions of 4-yn-1-ones under oxidative carbonylation conditions to yield various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives. These findings underscore the compound's versatility in synthetic organic chemistry (Bacchi et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-8-13(14(18)21-2)11(7-12(17)15-8)9-3-5-10(6-4-9)16(19)20/h3-6,11H,7H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIOCUMPZRUXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)

![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)

![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)

![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)

![3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine](/img/structure/B2946634.png)

![2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2946637.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2946640.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2946641.png)